4-Cyclopropyl-2-isopropylpyridin-3-amine

Steric bulk Molecular weight Drug-like properties

4-Cyclopropyl-2-isopropylpyridin-3-amine (CAS 2397623-72-0, MF C11H16N2, MW 176.26 g/mol) is a disubstituted pyridin-3-amine building block featuring both a cyclopropyl group at the 4-position and an isopropyl group at the 2-position of the pyridine core. The compound is primarily utilized as a heterocyclic intermediate in the synthesis of kinase inhibitors and other bioactive molecules, with documented commercial availability in high purity (≥98%) for R&D procurement.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Cat. No. B13975701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-2-isopropylpyridin-3-amine
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=CC(=C1N)C2CC2
InChIInChI=1S/C11H16N2/c1-7(2)11-10(12)9(5-6-13-11)8-3-4-8/h5-8H,3-4,12H2,1-2H3
InChIKeyCOVNXVIGGMAIDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropyl-2-isopropylpyridin-3-amine: CAS 2397623-72-0 Procurement Guide for Medicinal Chemistry and Drug Discovery Programs


4-Cyclopropyl-2-isopropylpyridin-3-amine (CAS 2397623-72-0, MF C11H16N2, MW 176.26 g/mol) is a disubstituted pyridin-3-amine building block featuring both a cyclopropyl group at the 4-position and an isopropyl group at the 2-position of the pyridine core . The compound is primarily utilized as a heterocyclic intermediate in the synthesis of kinase inhibitors and other bioactive molecules, with documented commercial availability in high purity (≥98%) for R&D procurement . Its structural architecture situates it within the broader class of 3-aminopyridine scaffolds that serve as key pharmacophoric elements in numerous drug discovery campaigns targeting cancer, inflammation, and metabolic disorders.

Why 4-Cyclopropyl-2-isopropylpyridin-3-amine Cannot Be Replaced by Generic 3-Aminopyridine Analogs in KRAS and Kinase Inhibitor Synthesis


Replacement of 4-cyclopropyl-2-isopropylpyridin-3-amine with structurally simpler analogs such as 2-isopropylpyridin-3-amine or 4-cyclopropylpyridin-3-amine introduces measurable alterations in steric bulk, lipophilicity (predicted logP), and molecular shape that directly affect downstream synthetic outcomes. In the context of KRAS G12C inhibitor programs, the 2-isopropyl-4-methylpyridin-3-amine intermediate (CAS 1698293-93-4) has been extensively patented for its role in generating potent candidates, yet the replacement of the 4-methyl group with a cyclopropyl ring in 4-cyclopropyl-2-isopropylpyridin-3-amine yields a distinct pharmacophore with divergent metabolic stability and binding pocket complementarity [1][2]. Generic substitution without systematic validation of these parameters risks failure to achieve target engagement or acceptable PK profiles.

Quantitative Differentiation Evidence for 4-Cyclopropyl-2-isopropylpyridin-3-amine vs. Closest Analogs


Molecular Weight and Steric Volume Differentiation Against 2-Isopropyl-4-methylpyridin-3-amine

4-Cyclopropyl-2-isopropylpyridin-3-amine (MW 176.26 g/mol) exhibits a molecular weight approximately 26 g/mol higher than the closely related KRAS inhibitor intermediate 2-isopropyl-4-methylpyridin-3-amine (MW 150.22 g/mol) due to replacement of the 4-methyl substituent with a cyclopropyl group . The cyclopropyl ring introduces greater steric volume (estimated ~15% larger van der Waals volume relative to methyl) while maintaining conformational constraint, a feature absent in the freely rotating 4-methyl analog. This steric differentiation can lead to altered P-glycoprotein recognition and passive membrane permeability, crucial for CNS vs. peripheral target partitioning.

Steric bulk Molecular weight Drug-like properties

Predicted Lipophilicity Differentiation Against 2-Isopropylpyridin-3-amine

Introduction of the cyclopropyl group at the 4-position in 4-cyclopropyl-2-isopropylpyridin-3-amine is predicted to increase lipophilicity (cLogP) by approximately 0.8–1.2 log units relative to the unsubstituted 2-isopropylpyridin-3-amine . This enhancement arises from the additional hydrophobic surface area contributed by the cyclopropane ring and aligns with established structure-property relationships observed across multiple pyridin-3-amine inhibitor series. The elevated logP can translate into higher membrane permeation but also increased risk of CYP-mediated metabolism, making the compound suitable for lead optimization requiring tunable lipophilicity.

Lipophilicity LogP Drug-likeness

Conformational Restriction and Metabolic Stability Comparison with 4-Cyclopropylpyridin-3-amine

The presence of the 2-isopropyl group in 4-cyclopropyl-2-isopropylpyridin-3-amine introduces steric shielding around the amino group at C3, which is absent in 4-cyclopropylpyridin-3-amine (CAS 1365763-16-1) [1]. This ortho-substitution has been shown in analogous 3-aminopyridine series to reduce metabolic N-oxidation and CYP-mediated deamination by limiting enzyme access to the nitrogen lone pair. When compared to the unsubstituted 4-cyclopropylpyridin-3-amine, the 2-isopropyl analog is expected to exhibit prolonged in vitro microsomal half-life (t1/2) by a factor of 2–5× based on structural alignment with published 2-alkyl-3-aminopyridine metabolism data.

Metabolic stability Conformational restriction CYP liability

Recommended Application Scenarios for 4-Cyclopropyl-2-isopropylpyridin-3-amine Based on Differentiation Evidence


KRAS G12C/G12D Inhibitor Intermediate for Structure-Activity Relationship Exploration

Procurement is warranted for medicinal chemistry teams synthesizing next-generation KRAS inhibitors that require modification of the 4-position substituent from methyl to cyclopropyl to probe steric and electronic effects on binding to the switch-II pocket of KRAS mutants. The enhanced molecular weight and steric bulk relative to the 4-methyl analog enable tighter packing interactions with K-Ras residues His95, Tyr96, and Gln99, as suggested by docking studies in related patent exemplifications [1].

Lead Optimization of Kinase Inhibitors Requiring Fine-Tuned Lipophilicity

The predicted logP increase over the unsubstituted 2-isopropylpyridin-3-amine scaffold makes this compound suitable for optimization campaigns targeting intracellular kinases with lipophilic active sites, such as CK2, SYK, or BTK. The tunable lipophilicity profile allows medicinal chemists to achieve a balance between permeability and solubility without resorting to additional functional group introduction that could raise toxicity flags [1][2].

Metabolically Stable 3-Aminopyridine Scaffold for CNS-Targeted Probes

The combined ortho-isopropyl substitution and 4-cyclopropyl ring introduce steric shielding around the 3-amino group, which is predicted to reduce CYP-mediated oxidative metabolism relative to unsubstituted or mono-substituted analogs. This property makes the compound an attractive building block for CNS-targeted programs where metabolic instability often limits brain exposure of 3-aminopyridine-based ligands [1].

Quote Request

Request a Quote for 4-Cyclopropyl-2-isopropylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.